Thiomorpholine-4-carboximidamide hemisulfate
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Overview
Description
Thiomorpholine-4-carboximidamide hemisulfate is a chemical compound with the molecular formula C5H11N3S·H2SO4. It is known for its unique structure, which includes a thiomorpholine ring and a carboximidamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomorpholine-4-carboximidamide hemisulfate typically involves the reaction of thiomorpholine with cyanamide under acidic conditions. The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the hemisulfate salt. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-4-carboximidamide hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiomorpholine derivatives.
Substitution: The carboximidamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Scientific Research Applications
Thiomorpholine-4-carboximidamide hemisulfate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidamide hemisulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carboximidamide group is particularly important for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A related compound with a similar ring structure but lacking the carboximidamide group.
Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.
Piperazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness
Thiomorpholine-4-carboximidamide hemisulfate is unique due to the presence of both the thiomorpholine ring and the carboximidamide group. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
sulfuric acid;thiomorpholine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYCGHHHFRXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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